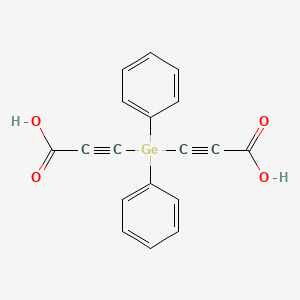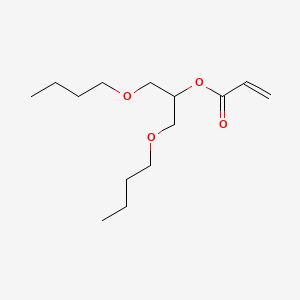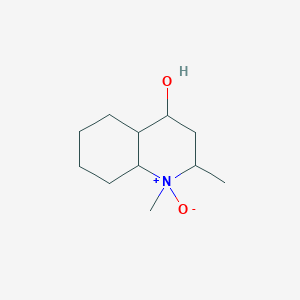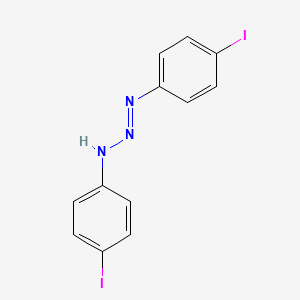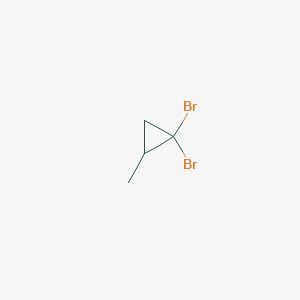
1,1-Dibromo-2-methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-2-methylcyclopropane is an organic compound with the molecular formula C4H6Br2. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by the presence of two bromine atoms attached to the same carbon atom in a three-membered cyclopropane ring, along with a methyl group attached to the second carbon atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-methylcyclopropane can be synthesized through the dibromocyclopropanation of alkenes. This reaction involves the use of bromoform (CHBr3) and a strong base such as sodium hydroxide (NaOH) under phase-transfer conditions. The reaction typically requires vigorous stirring and can be conducted in a microreactor to enhance efficiency and yield .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of flow chemistry techniques. These methods allow for continuous production and better control over reaction conditions, leading to higher yields and improved safety .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dibromo-2-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Dehydrohalogenation can occur, resulting in the formation of alkenes.
Ring-Opening Reactions: Under thermal conditions, the cyclopropane ring can open, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Ring-Opening Reactions: High temperatures or specific catalysts can facilitate these reactions.
Major Products Formed:
Substitution Reactions: Various substituted cyclopropanes or alkenes.
Elimination Reactions: Alkenes such as 2-bromo-3-methylbuta-1,3-diene.
Ring-Opening Reactions: Linear or branched alkenes.
Aplicaciones Científicas De Investigación
1,1-Dibromo-2-methylcyclopropane has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-dibromo-2-methylcyclopropane involves its reactivity with various nucleophiles and bases. The presence of two bromine atoms makes it highly reactive towards substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1,2-Dibromocyclopropane: Similar in structure but with bromine atoms on adjacent carbon atoms.
1,1-Dichloro-2-methylcyclopropane: Similar structure with chlorine atoms instead of bromine.
1,1-Dibromo-2,2-dimethylcyclopropane: Similar structure with an additional methyl group on the second carbon atom.
Uniqueness: 1,1-Dibromo-2-methylcyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and research .
Propiedades
IUPAC Name |
1,1-dibromo-2-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c1-3-2-4(3,5)6/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEHJZRXHQOBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502986 |
Source


|
| Record name | 1,1-Dibromo-2-methylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63211-76-7 |
Source


|
| Record name | 1,1-Dibromo-2-methylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
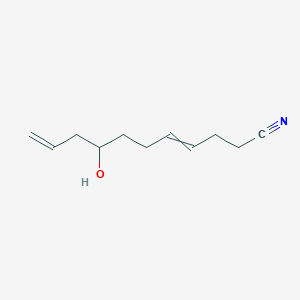
![4-[2-(4-Octylphenyl)ethenyl]benzonitrile](/img/structure/B14515049.png)
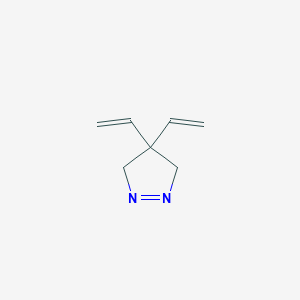

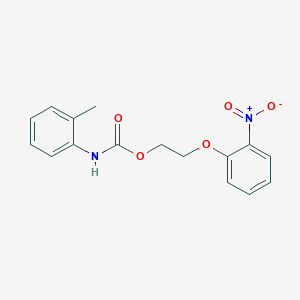
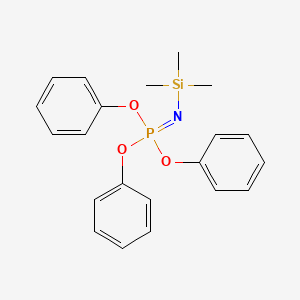
![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
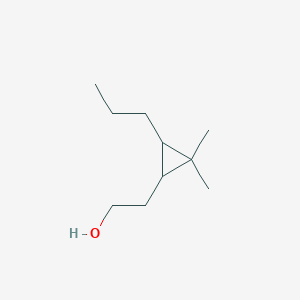
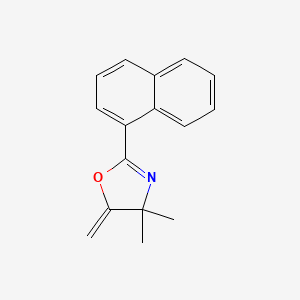
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
